molecular formula C10H4Br2N4O3 B13046312 6,8-Dibromo-7-hydroxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one

6,8-Dibromo-7-hydroxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one

Cat. No.: B13046312
M. Wt: 387.97 g/mol
InChI Key: FEEKLFYBGVYSJT-UHFFFAOYSA-N
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Description

6,8-Dibromo-7-hydroxy-3-(1H-tetrazol-5-yl)-2H-chromen-2-one is a brominated coumarin derivative functionalized with a tetrazole group at position 3. The coumarin core is substituted with bromine atoms at positions 6 and 8, a hydroxyl group at position 7, and a 1H-tetrazole moiety at position 4. This combination of electron-withdrawing substituents (Br, tetrazole) and the hydroxyl group likely influences its electronic properties, solubility, and reactivity.

Properties

Molecular Formula

C10H4Br2N4O3

Molecular Weight

387.97 g/mol

IUPAC Name

6,8-dibromo-7-hydroxy-3-(2H-tetrazol-5-yl)chromen-2-one

InChI

InChI=1S/C10H4Br2N4O3/c11-5-2-3-1-4(9-13-15-16-14-9)10(18)19-8(3)6(12)7(5)17/h1-2,17H,(H,13,14,15,16)

InChI Key

FEEKLFYBGVYSJT-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C(=O)OC2=C(C(=C1Br)O)Br)C3=NNN=N3

Origin of Product

United States

Biological Activity

6,8-Dibromo-7-hydroxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.

Synthesis

The synthesis of 6,8-Dibromo-7-hydroxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one typically involves the following steps:

  • Starting Materials : The synthesis begins with commercially available coumarin derivatives.
  • Bromination : The compound is brominated at the 6 and 8 positions using bromine or brominating agents.
  • Tetrazole Formation : The tetrazole moiety is introduced via a cyclization reaction with sodium azide and an appropriate carbonyl compound.
  • Characterization : The synthesized compound is characterized using techniques such as NMR, IR, and mass spectrometry.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of related compounds with tetrazole moieties against various cancer cell lines. For instance, derivatives of 3-(tetrazol-5-yl)-2-iminocoumarins were tested against human tumor cell lines, revealing significant cytotoxicity:

CompoundCell LineIC50 (μM)
5eHCT 11615
5aMDA-MB23120
5bPC325

These findings suggest that the presence of the tetrazole group enhances biological activity, potentially through mechanisms involving apoptosis induction or cell cycle arrest .

The biological mechanisms underpinning the activity of 6,8-Dibromo-7-hydroxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one may include:

  • Inhibition of Enzymatic Pathways : Compounds with tetrazole groups have been shown to inhibit key enzymes involved in cancer progression.
  • Interaction with G Protein-Coupled Receptors (GPCRs) : Some tetrazole derivatives may modulate signaling pathways mediated by GPCRs, influencing cellular proliferation and survival .

Study on Anticancer Properties

A notable study investigated the anticancer properties of various coumarin derivatives, including those with tetrazole substituents. The results indicated that these compounds exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Pharmacokinetics and Toxicology

Research into the pharmacokinetics of 6,8-Dibromo-7-hydroxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one has shown promising results regarding its absorption and distribution in biological systems. Toxicological assessments revealed low toxicity profiles in vitro and in vivo, making it a candidate for further development as a therapeutic agent .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

a. Substituent Effects on Reactivity and Stability

  • Tetrazole vs. Thiadiazole/Oxime Groups: The tetrazole group in the target compound distinguishes it from analogs like 3-(5-Amino-1,3,4-thiadiazol-2-yl)-6,8-dibromo-7-hydroxy-4H-chromen-4-one (compound 10 in ), which contains a thiadiazole ring. This difference may influence reactivity in further derivatization (e.g., nucleophilic substitution at brominated positions) . Example: Compound 10 (thiadiazole-substituted) was synthesized in 74% yield, while oxime derivatives (e.g., compound 11) achieved 70% yield, suggesting substituent-dependent reaction efficiencies .
  • For instance, compound 8 (), a brominated benzodithiazine derivative with a hydroxyl group, exhibits a high decomposition temperature (330–331°C) .

b. Thermal Stability

  • The target compound’s thermal behavior can be inferred from related tetrazole-bearing compounds. Di(1H-tetrazol-5-yl) methanone oxime decomposes at 288.7°C, while 5,5′-(hydrazonomethylene)bis(1H-tetrazole) decomposes at 247.6°C, stabilized by extensive hydrogen bonding . The target compound’s brominated coumarin core may further elevate its thermal stability beyond these values, similar to compound 10 (>300°C) .
Physicochemical Properties
  • Density and Molecular Packing :
    While density data for the target compound are unavailable, highlights that planar tetrazole derivatives (e.g., (E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol)) achieve high densities (1.91 g·cm⁻³ at 100 K) due to conjugated, rigid structures . The target compound’s tetrazole-coumarin conjugation may similarly promote planarity and dense packing.

  • Spectroscopic Profiles :
    IR spectra of analogs (e.g., compound 11 in ) show characteristic peaks for hydroxyl (3235 cm⁻¹) and carbonyl (1610 cm⁻¹) groups, while tetrazole-containing compounds () exhibit C=N and N-H stretches. The target compound’s IR and NMR spectra would likely align with these trends, with distinct shifts for bromine and tetrazole substituents .

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis begins with salicylaldehyde derivatives that are selectively brominated at the 6 and 8 positions to introduce the dibromo substituents. This bromination step is typically carried out using bromine under controlled conditions to achieve regioselectivity and avoid overbromination.

  • Example: Reaction of salicylaldehyde derivatives with bromine in a 1:1 or 1:2.5 molar ratio to yield 6,8-dibromo-substituted benzaldehydes.

Knoevenagel Condensation to Form 2H-Chromen-2-one Core

The brominated salicylaldehydes undergo Knoevenagel condensation with Meldrum’s acid or malononitrile to form coumarin derivatives bearing a cyano group at the 3-position.

  • Typical conditions: Stirring the brominated salicylaldehyde with Meldrum’s acid in an appropriate solvent under mild heating.
  • Yields: High, generally between 84% and 93%.
  • This step forms the 2-oxo-2H-chromene-3-carboxylic acid or 3-cyano-2H-chromen-2-one intermediates, key precursors for the tetrazole ring formation.

Formation of 3-Cyano Coumarin Intermediates

The 3-cyano derivatives are synthesized via a one-pot method involving salicylaldehyde derivatives and malononitrile in aqueous media with ammonium acetate as a catalyst.

  • Reaction conditions: Room temperature stirring for 2–3 hours in water.
  • Followed by acid treatment (3M HCl at 75°C for 30 minutes) to complete cyclization.
  • Purification: Filtration, washing, and column chromatography if needed.

Tetrazole Ring Construction via [3+2] Cycloaddition

The critical step for introducing the 1H-tetrazol-5-yl moiety at the 3-position involves a [3+2] cycloaddition between the nitrile group of the 3-cyano coumarin and sodium azide, catalyzed by aluminum chloride.

  • Reaction conditions: Reflux in anhydrous tetrahydrofuran (THF) at 90°C under argon atmosphere for approximately 5 hours.
  • Catalyst: Aluminum chloride (3 equivalents).
  • Workup: Extraction with diluted hydrochloric acid to remove aluminum salts, drying over anhydrous sodium sulfate, and crystallization.
  • Yields: Excellent, ranging from 85% to 97%.

Optional Functional Group Modifications

  • Demethylation : For methoxy-substituted intermediates, demethylation can be performed to yield hydroxy derivatives using appropriate reagents, achieving yields around 94%.
  • Nitration : Introduction of nitro groups on the aromatic ring can be done post-tetrazole formation by nitration with nitric acid under controlled stoichiometry (1:1 or 1:3 nitric acid ratios) to yield mono- or dinitro derivatives.

Alternative Catalytic Systems and Solvent Conditions

Some studies report the use of zinc chloride as a catalyst for tetrazole formation in a THF/water mixture under reflux for 4–7 hours, particularly for 3-(tetrazol-5-yl)-2-iminocoumarins, which are structurally related compounds.

  • Reaction monitored by thin-layer chromatography.
  • Yields vary depending on substituents, with electron-donating groups favoring higher yields (up to 93%) and phenolic or bromine substituents slightly lowering yields (55-61%).

Summary Table of Preparation Steps and Conditions

Step Reagents/Conditions Yield (%) Notes
Bromination of salicylaldehyde Bromine, controlled molar ratio (1:1 or 1:2.5) Not specified Regioselective dibromination
Knoevenagel condensation Salicylaldehyde derivative + Meldrum’s acid, mild heat 84–93 Forms 2-oxo-2H-chromene-3-carboxylic acid
3-Cyano coumarin formation Salicylaldehyde + malononitrile + NH4OAc, RT, then acid Not specified One-pot aqueous reaction
Tetrazole ring formation 3-cyano coumarin + NaN3 + AlCl3, THF, reflux 5 hrs 85–97 [3+2] cycloaddition, key step
Demethylation (optional) Appropriate demethylating agent ~94 Converts methoxy to hydroxy
Nitration (optional) HNO3 (1:1 or 1:3), acetic acid, 85°C Not specified Introduces nitro groups
Alternative tetrazole synthesis ZnCl2 catalyst, THF/H2O, reflux 4–7 hrs 55–93 Yields depend on substituents

Analytical and Purity Data

  • Purity of final compounds confirmed by high-performance liquid chromatography (HPLC) coupled with electrospray ionization mass spectrometry (LC/ESI-MS), generally >95%.
  • Structural confirmation by 1H and 13C NMR spectroscopy, IR, and elemental analysis.
  • Melting points and UV absorption maxima consistent with literature values.

Q & A

Q. What enzymatic inhibition profiles are associated with this compound, and how are they characterized?

  • Methodological Answer : Kinase inhibition assays (e.g., MARK4) use ADP-Glo™ kits to measure IC₅₀ values (reported IC₅₀ = 7.8 µM). Counter-screen against kinase panels (e.g., Eurofins KinaseProfiler) to assess selectivity. Molecular dynamics simulations rationalize binding modes to MARK4’s ATP pocket .

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